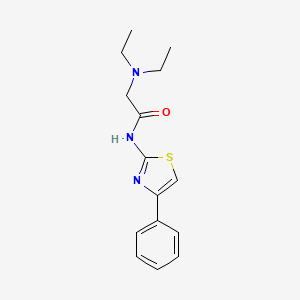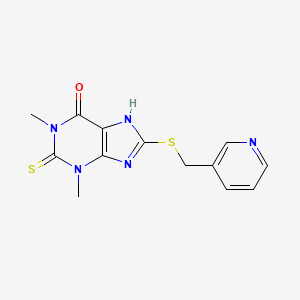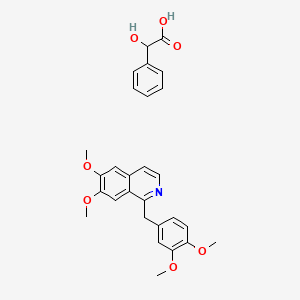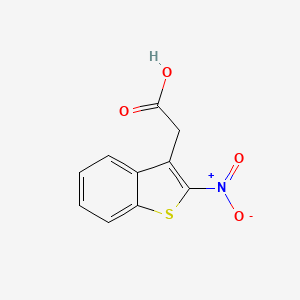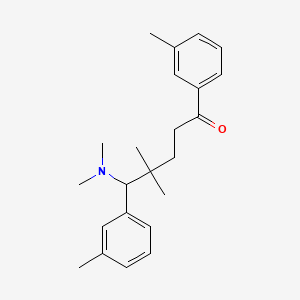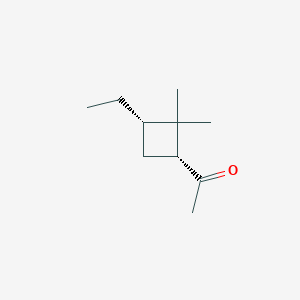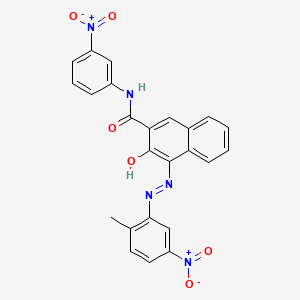
3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is likely used in various applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-5-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-4-nitronaphthalene-2-carboxamide under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to control temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent in spectrophotometric analysis.
Biology and Medicine
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Textile Industry: Applied in dyeing fabrics and textiles.
Plastic and Polymer Industry: Used to color plastics and polymers.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The azo group can form complexes with proteins, affecting their function.
Pathways Involved: The compound may interfere with cellular pathways involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Methyl-5-nitrophenyl)azo)phenol
- 3-Hydroxy-4-((2-methylphenyl)azo)naphthalene-2-carboxamide
Uniqueness
- Structural Features : The presence of both nitro and azo groups in the compound provides unique chemical reactivity.
- Applications : Its specific structure allows for diverse applications in dyeing, staining, and analytical chemistry.
Propriétés
Numéro CAS |
6358-47-0 |
|---|---|
Formule moléculaire |
C24H17N5O6 |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O6/c1-14-9-10-18(29(34)35)13-21(14)26-27-22-19-8-3-2-5-15(19)11-20(23(22)30)24(31)25-16-6-4-7-17(12-16)28(32)33/h2-13,30H,1H3,(H,25,31) |
Clé InChI |
VOQHKBYZRLXPBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


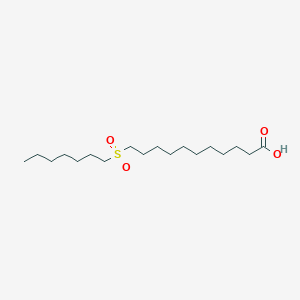
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)




